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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of two

mammalian lignans, (+)-enterodiol (END) and enterolactone (ENL), on ovarian cancer cells.

The data presented is compiled from peer-reviewed studies to assist researchers in

understanding their potential as therapeutic agents.

Executive Summary
Both (+)-enterodiol and enterolactone, metabolites of dietary lignans, have demonstrated

inhibitory effects on ovarian cancer cells. However, current research indicates that

enterolactone exhibits a more potent and consistent anti-cancer profile compared to (+)-
enterodiol.[1][2] Enterolactone shows superior efficacy in inhibiting cell proliferation, migration,

and invasion, often in a dose- and time-dependent manner.[1][2] While both compounds show

promise, enterolactone appears to be a more viable candidate for further drug development

due to its higher efficacy and lower observed side effects in animal models.[2]

Data Presentation: In Vitro Effects on ES-2 Ovarian
Cancer Cells
The following tables summarize the quantitative data from a key comparative study by Liu et al.

(2017) on the human ovarian cancer cell line ES-2.

Table 1: Effect on Cell Proliferation (MTT Assay)[1][2]
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Compound
Concentration
(mol/L)

24 hours (%
Inhibition)

48 hours (%
Inhibition)

72 hours (%
Inhibition)

(+)-Enterodiol

(END)
10⁻³ ~20% ~25% ~30%

10⁻⁴
No significant

inhibition

No significant

inhibition

No significant

inhibition

10⁻⁵
No significant

inhibition

No significant

inhibition

No significant

inhibition

10⁻⁶
No significant

inhibition

No significant

inhibition

No significant

inhibition

Enterolactone

(ENL)
10⁻³ ~35% ~50% ~60%

10⁻⁴ ~15% ~25% ~35%

10⁻⁵ ~5% ~10% ~15%

10⁻⁶
No significant

inhibition

No significant

inhibition

No significant

inhibition

Table 2: Effect on Cell Viability (Trypan Blue Assay at 48 hours)[1][2]

Compound Concentration (mol/L) % Viability Reduction

(+)-Enterodiol (END) 10⁻³ 28.02%

Enterolactone (ENL) 10⁻³ 24.38%

Table 3: Effect on Cell Migration (Wound Healing Assay at 24 hours)[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.springermedizin.de/enterolactone-has-stronger-effects-than-enterodiol-on-ovarian-ca/13324104
https://pmc.ncbi.nlm.nih.gov/articles/PMC5525236/
https://www.springermedizin.de/enterolactone-has-stronger-effects-than-enterodiol-on-ovarian-ca/13324104
https://pmc.ncbi.nlm.nih.gov/articles/PMC5525236/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13403265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Concentration (mol/L) Migration Inhibition

(+)-Enterodiol (END) 10⁻³ Significant

10⁻⁴ Significant

10⁻⁵ Significant

Enterolactone (ENL) 10⁻³ Significant (p < 0.01)

10⁻⁴ Significant (p < 0.01)

10⁻⁵ Significant (p < 0.05)

10⁻⁶ Significant (p < 0.05)

Table 4: Effect on Cell Invasion (Transwell Assay at 48 hours)[1][2]

Compound Concentration (mol/L) Invasion Inhibition

(+)-Enterodiol (END) 10⁻³ Significant

Enterolactone (ENL) 10⁻³ Significant

10⁻⁴ Significant

Apoptosis and Cell Cycle Arrest
While the primary comparative study did not provide quantitative data on apoptosis and cell

cycle, other research indicates that enterolactone can induce apoptosis and cause cell cycle

arrest in various cancer cells, including those of the ovary.[3] Lignans, in general, have been

shown to induce apoptosis in colon cancer cells.[2] Enterolactone, in combination with

gemcitabine, has been shown to modulate the Akt-Bax pathway, which is involved in apoptosis.

[4] Further research is needed to quantify the specific effects of (+)-enterodiol and

enterolactone on apoptosis and cell cycle progression in ovarian cancer cells.

Signaling Pathways
The precise signaling pathways for (+)-enterodiol and enterolactone in ovarian cancer are still

under investigation. However, evidence suggests the involvement of multiple pathways:
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Estrogen Receptor (ER) Modulation: As phytoestrogens, both compounds can interact with

estrogen receptors, potentially leading to anti-estrogenic effects at high concentrations.[2]

Protein Kinase Inhibition: At higher doses, these lignans may act as protein kinase inhibitors.

[2]

Akt Signaling: Enterolactone, particularly in combination with other agents, has been shown

to modulate the Akt signaling pathway, which is crucial for cell survival and proliferation.[4]

NF-kB Pathway: In studies on hen ovaries, both lignans were found to down-regulate the

NF-kB pathway, which is involved in inflammation and cancer progression.[1]
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Caption: Proposed signaling pathways of Enterolactone in ovarian cancer cells.

Experimental Protocols
Cell Culture: The human ovarian carcinoma cell line ES-2 was used. Cells were cultured in

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin,

and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[2]

MTT Assay for Cell Proliferation:
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ES-2 cells were seeded at a density of 1 x 10⁴ cells/well in 96-well plates.

After 24 hours, cells were treated with various concentrations of (+)-enterodiol or

enterolactone (10⁻³ to 10⁻⁶ mol/L) for 24, 48, and 72 hours.

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and

incubated for 4 hours at 37°C.

The medium was discarded, and 150 µL of DMSO was added to dissolve the formazan

crystals.

Absorbance was measured at 492 nm using a microplate reader.[2]
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Caption: Workflow for the MTT cell proliferation assay.

Wound Healing Assay for Cell Migration:
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ES-2 cells were grown to confluence in 6-well plates.

A sterile 200 µL pipette tip was used to create a linear scratch ("wound") in the cell

monolayer.

The wells were washed with PBS to remove detached cells.

Cells were then treated with different concentrations of (+)-enterodiol or enterolactone.

The closure of the wound was observed and photographed at 0 and 24 hours under a

microscope.[2]

Transwell Invasion Assay:

Transwell inserts with an 8 µm pore size polycarbonate membrane coated with Matrigel were

used.

ES-2 cells (5 x 10⁴) in serum-free medium containing various concentrations of (+)-
enterodiol or enterolactone were added to the upper chamber.

The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

After 48 hours of incubation, non-invading cells on the upper surface of the membrane were

removed with a cotton swab.

Invading cells on the lower surface were fixed with methanol and stained with crystal violet.

The number of invading cells was counted in five random fields under a microscope.[2]
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Caption: Workflow for the Transwell invasion assay.

Conclusion
The available evidence strongly suggests that both (+)-enterodiol and enterolactone possess

anti-cancer properties against ovarian cancer cells. However, enterolactone consistently

demonstrates superior inhibitory effects on key processes of cancer progression, including

proliferation, migration, and invasion. While the precise molecular mechanisms require further
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elucidation, the modulation of critical signaling pathways such as Akt and NF-kB, along with

potential interactions with estrogen receptors, are likely contributors to their anti-tumor activity.

Based on current data, enterolactone emerges as a more promising candidate for further

preclinical and clinical investigation as a potential therapeutic agent for ovarian cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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